molecular formula C22H15Cl3N4O3 B11269629 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B11269629
M. Wt: 489.7 g/mol
InChI Key: VJMPSKDNMFAXFW-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with a suitable pyrimidine derivative, followed by acylation with 3,4-dichlorophenylacetyl chloride. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrido[3,2-d]pyrimidine core with chlorobenzyl and dichlorophenyl groups sets it apart from other similar compounds .

Properties

Molecular Formula

C22H15Cl3N4O3

Molecular Weight

489.7 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C22H15Cl3N4O3/c23-14-5-3-13(4-6-14)11-29-21(31)20-18(2-1-9-26-20)28(22(29)32)12-19(30)27-15-7-8-16(24)17(25)10-15/h1-10H,11-12H2,(H,27,30)

InChI Key

VJMPSKDNMFAXFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl)N=C1

Origin of Product

United States

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